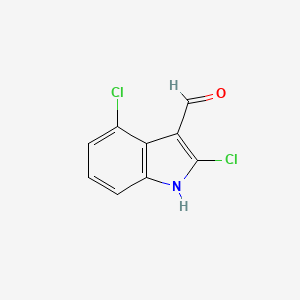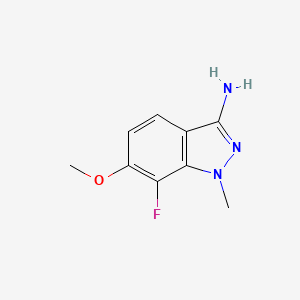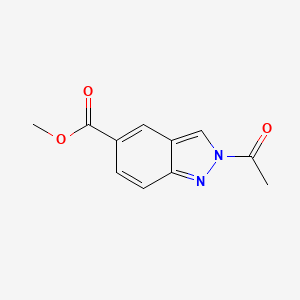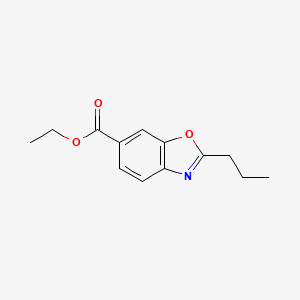![molecular formula C15H21ClN4O3 B1405654 4-氯-2-吗啉代-5H-吡咯并[2,3-d]嘧啶-7(6H)-甲酸叔丁酯 CAS No. 1439823-58-1](/img/structure/B1405654.png)
4-氯-2-吗啉代-5H-吡咯并[2,3-d]嘧啶-7(6H)-甲酸叔丁酯
描述
“tert-Butyl 4-chloro-2-morpholino-5H-pyrrolo[2,3-d]pyrimidine-7(6H)-carboxylate” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a derivative of 7H-Pyrrolo[2,3-d]pyrimidine .
Synthesis Analysis
The synthesis of this compound involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with appropriate anilines in isopropanol, with the addition of concentrated HCl . The mixtures are then refluxed for 12 hours .Molecular Structure Analysis
The molecular structure of this compound is derived from 7H-Pyrrolo[2,3-d]pyrimidine . The structure–activity relationships of a library of thirty 7H-Pyrrolo[2,3-d]pyrimidine derivatives provide insights into the contributions of different aromatic, aryl, and alkyl substitutions at the C-4 position of the 7-deazapurine ring .科学研究应用
Organic Synthesis and Medicinal Chemistry
This compound serves as a versatile intermediate in the synthesis of various pharmaceutical agents. Its pyrrolopyrimidine core is a crucial scaffold in the design of kinase inhibitors, which are important in the treatment of cancers and inflammatory diseases . The presence of the tert-butyl carboxylate group allows for further functionalization through amidation reactions, enabling the creation of diverse derivatives with potential biological activities.
Anti-inflammatory Drug Development
Pyrrolopyrimidine derivatives have been identified to exhibit significant anti-inflammatory properties. The morpholino group of the compound can be modified to enhance its pharmacological profile. Research suggests that incorporating certain moieties can improve the anti-inflammatory effects, which is valuable in the development of new therapeutic agents .
Antitubercular Agents
The structural motif of pyrrolopyrimidines has been explored for antitubercular activity. Substitutions at specific positions on the pyrrolopyrimidine ring, such as the chloro group in the compound, have shown to influence the activity against Mycobacterium tuberculosis. This makes it a candidate for further research in tuberculosis treatment .
Anticancer Research
The chloro and morpholino groups present in this compound make it a candidate for anticancer drug synthesis. Pyrrolopyrimidines have been studied for their potential to inhibit cancer cell growth. The ability to undergo various chemical transformations makes this compound a valuable starting material for designing novel anticancer agents .
Non-Phosphorus Chlorination Reagents
In the field of green chemistry, the compound’s synthesis method using non-phosphorus chlorination reagents represents an environmentally friendly approach. This method reduces the production of phosphorus-containing waste, aligning with the principles of sustainable chemistry .
Structure-Activity Relationship (SAR) Studies
The compound is used in SAR studies to understand the relationship between chemical structure and biological activity. Modifications to its structure can lead to insights into the optimization of pharmacological properties, aiding in the design of more effective drugs .
Patent Applications and Industrial Processes
The synthesis and application of this compound are subject to patenting, which can influence pharmaceutical and chemical industries. Patents involving this compound may cover novel synthesis methods, new drug formulations, or innovative uses in various fields .
未来方向
The future directions for this compound involve further exploration of its potential as an anti-TB compound . Developing new anti-TB compounds using cost-effective processes is critical to reduce TB incidence and accomplish the End TB Strategy milestone . This compound, as part of a library of 7H-Pyrrolo[2,3-d]pyrimidine derivatives, provides a promising direction for future research .
属性
IUPAC Name |
tert-butyl 4-chloro-2-morpholin-4-yl-5,6-dihydropyrrolo[2,3-d]pyrimidine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN4O3/c1-15(2,3)23-14(21)20-5-4-10-11(16)17-13(18-12(10)20)19-6-8-22-9-7-19/h4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIRKODQVRWDSEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1N=C(N=C2Cl)N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001108112 | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-7-carboxylic acid, 4-chloro-5,6-dihydro-2-(4-morpholinyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001108112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-chloro-2-morpholino-5H-pyrrolo[2,3-d]pyrimidine-7(6H)-carboxylate | |
CAS RN |
1439823-58-1 | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-7-carboxylic acid, 4-chloro-5,6-dihydro-2-(4-morpholinyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1439823-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-7-carboxylic acid, 4-chloro-5,6-dihydro-2-(4-morpholinyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001108112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-6,7-dihydro-2-(morpholin-4-yl)-5H-pyrrolo[2,3-d]pyrimidine, N7-BOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-{[(1-Methyl-1H-indazol-7-yl)-amino]carbonothioyl}benzamide](/img/structure/B1405572.png)
![tert-Butyl 4-[2-(2-formylphenoxy)ethyl]piperazine-1-carboxylate](/img/structure/B1405573.png)
![2-Phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1405575.png)




![6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B1405581.png)
![[1-Methyl-5-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]acetic acid](/img/structure/B1405583.png)



